molecular formula C11H10BrN3S B510015 5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 919970-09-5

5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B510015
CAS No.: 919970-09-5
M. Wt: 296.19g/mol
InChI Key: PIDURKFNAKPDJL-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzyl cyanide with cyclopropylamine to form an intermediate, which is then cyclized using thiourea to yield the desired triazole compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of phenyl-substituted triazole.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring with a bromophenyl and cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3S/c12-8-3-1-7(2-4-8)10-13-14-11(16)15(10)9-5-6-9/h1-4,9H,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDURKFNAKPDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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